Methyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate
Description
Methyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate is a pyrimidine derivative featuring a methyl ester group, an amino substituent at position 2, a hydroxyl group at position 4, and a methyl group at position 6 on the pyrimidine ring. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of dihydrofolate reductase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
methyl 2-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-4-5(3-6(12)14-2)7(13)11-8(9)10-4/h3H2,1-2H3,(H3,9,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPNXDUADVAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
Methyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can modulate gene expression by binding to riboswitches, regulatory elements that control gene expression in response to metabolite binding .
Comparison with Similar Compounds
Ethyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate (CAS 499209-19-7)
Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate (CAS 869891-41-8)
- Structural Similarity : 0.70 .
- Key Differences: The absence of an amino group at position 2 and the presence of a second hydroxyl group at position 4 alter hydrogen-bonding capacity, reducing interaction with biological targets like folate enzymes.
- Applications : Primarily used in agrochemical research due to its herbicidal activity .
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (CAS 162498-44-4)
- Key Differences : Replacement of the hydroxyl group with a thioxo moiety at position 2 introduces sulfur-based reactivity, enabling disulfide bond formation in drug conjugates.
- Applications : Investigated for antitumor activity due to its thiol-reactive properties .
Structural and Functional Analysis
Impact of Ester Groups
- Methyl vs. Ethyl Esters : Methyl esters generally exhibit faster hydrolysis rates in vivo due to lower steric hindrance, whereas ethyl esters provide prolonged drug release. For example, the ethyl analog (CAS 499209-19-7) shows a plasma half-life 1.5× longer than methyl derivatives in preclinical models .
Substituent Effects on Bioactivity
- Amino Group (Position 2): Essential for hydrogen bonding with enzymatic targets (e.g., dihydrofolate reductase). Its absence in CAS 869891-41-8 reduces inhibitory potency by ~70% .
- Hydroxyl vs. Oxo Groups : Hydroxyl groups enhance solubility but may reduce metabolic stability. Oxo groups (e.g., in CAS 509-87-5) improve binding affinity to metal ions in enzyme active sites .
Biological Activity
Methyl 2-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate, with the CAS number 499209-19-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, antimicrobial activity, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 211.22 g/mol. The compound features several functional groups that contribute to its biological activity:
- Amino Group : Contributes to hydrogen bonding and solubility.
- Hydroxyl Group : Implicated in anti-inflammatory activity.
- Pyrimidine Ring : Central to the compound's pharmacological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Specifically, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, a related compound demonstrated an IC50 value of 0.04 μmol against COX-2, comparable to the standard drug celecoxib .
Table 1: Comparison of COX Inhibition
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. In vitro studies indicated that methyl derivatives can exhibit varying degrees of antibacterial and antifungal activities. For instance, compounds with similar structures have been tested against common pathogens using agar diffusion methods, yielding promising results .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| Methyl derivative A | Antibacterial | |
| Methyl derivative B | Antifungal | |
| Ceftriaxone | Standard Antibiotic |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components. Studies have shown that the presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory activity. For example:
- Substituents on Position 2 : Electron-releasing groups increase potency.
- Hydroxyl Groups : Contribute to enhanced solubility and bioavailability.
Case Studies
- Anti-inflammatory Study : A study conducted on various pyrimidine derivatives demonstrated that those with hydroxyl substitutions exhibited lower inflammatory markers in animal models .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several methyl pyrimidine derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition rates compared to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
